1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)-
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Overview
Description
6-METHYL-4-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE is a heterocyclic compound that features a furo[3,4-c]pyridin-3-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE can be achieved through multicomponent reactions. One efficient method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as citric acid, and can be performed in a one-pot manner to enhance efficiency and reduce waste .
Industrial Production Methods
This includes the use of multicomponent reactions, which are known for their high atom economy and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
6-METHYL-4-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-METHYL-4-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atom and carbonyl groups are likely to play key roles in its binding affinity and activity . Specific pathways and targets would depend on the biological context and the nature of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-METHYL-2-OXO-2-PHENYLETHYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 5-(1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-2-OXO-2-PHENYLETHYL)-1,3-DIMETHYLPYRIMIDINE-2,4,6(1H,3H,5H)-TRIONE
Uniqueness
6-METHYL-4-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE is unique due to its furo[3,4-c]pyridin-3-one core structure, which is less common compared to other heterocyclic frameworks. This uniqueness may contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H13NO3S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
6-methyl-4-phenacylsulfanyl-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C16H13NO3S/c1-10-7-12-8-20-16(19)14(12)15(17-10)21-9-13(18)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
InChI Key |
OKVQWRRMUWGXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC(=O)C3=CC=CC=C3)C(=O)OC2 |
Origin of Product |
United States |
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